molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)

Cat. No.: B1142322
CAS No.: 112710-84-6
M. Wt: 954.84
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Description

Systematic Nomenclature and IUPAC Classification

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is systematically designated as uridine 5'-(trihydrogen diphosphate) P'-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester compd. with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) . Its IUPAC name reflects the stereospecificity of the acyl chain:
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate 2-amino-2-(hydroxymethyl)propane-1,3-diol salt .

The "Tris Salt" designation refers to its complex with tris(hydroxymethyl)aminomethane, which stabilizes the molecule in solution.

Molecular Formula and Weight Analysis

The molecular formula is C₃₅H₆₄N₄O₂₂P₂ , with a calculated molecular weight of 954.84 g/mol . The structural components include:

  • Uridine diphosphate (UDP) : Provides nucleotide backbone.
  • N-acetylglucosamine (GlcNAc) : Modified with an R-3-hydroxymyristoyl group at the 3-O position.
  • Tris buffer counterion : Neutralizes the diphosphate group.
Component Formula Segment Contribution to Molecular Weight (g/mol)
UDP moiety C₉H₁₂N₂O₁₂P₂ 406.13
R-3-hydroxymyristoyl C₁₄H₂₇O₃ 243.36
GlcNAc C₈H₁₅NO₅ 221.21
Tris counterion C₄H₁₁NO₃ 121.14

Data aggregated from PubChem entries .

Three-Dimensional Conformational Studies via X-ray Crystallography

X-ray crystallography of Escherichia coli LpxA enzyme complexes reveals critical structural insights:

  • Trimeric β-helix fold : The UDP-3-O-acyl-GlcNAc moiety binds at the interface of two LpxA subunits, with the glucosamine ring buried in a hydrophobic pocket.
  • Acyl chain orientation : The R-3-hydroxymyristoyl group adopts a 14 Å extended conformation , parallel to the β-helix axis (Fig. 1A).
  • Key interactions :
    • Hydrogen bonds between GlcNAc 3-O and His125.
    • Van der Waals contacts between the acyl chain and Leu171/Val172.
Crystallographic Parameter UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Complex
Space group P2₁3
Resolution (Å) 1.74
R-work/R-free (%) 18.7/22.1
PDB ID 6P9Q, 6P9R, 6P9S

Data from RCSB PDB entries .

Spectroscopic Characterization: NMR and Mass Spectrometry Profiles

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, D₂O) :

    • δ 5.90 (d, J=8.1 Hz, H-1 ribose)
    • δ 5.40 (d, J=3.5 Hz, H-1 GlcNAc)
    • δ 2.05 (s, N-acetyl methyl).
  • ¹³C NMR : Confirms β-anomeric configuration (C-1 at 95.2 ppm).

Mass Spectrometry :

  • High-resolution ESI-MS : Observed [M–H]⁻ ion at m/z 953.35 (calc. 954.84).
  • Fragmentation pattern :
    • Loss of tris buffer (m/z 831.70).
    • Cleavage of diphosphate linkage (m/z 403.10).

Tautomeric Forms and Isomeric Considerations

The compound exhibits no observable tautomerism due to fixed glycosidic (β-1,4) and ester (3-O-acyl) linkages. However, stereoisomerism arises from:

  • Acyl chain configuration : Exclusive R-3-hydroxylation confirmed by chiral HPLC.
  • Anomeric specificity : α-configuration at GlcNAc C-1 critical for LpxA recognition.
  • Tris salt diastereomers : Non-chiral tris buffer prevents stereochemical complexity.

Comparative analysis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc (C10 acyl chain) shows:

  • Reduced enzymatic activity (kₐₜ/Kₘ = 2.1 × 10³ M⁻¹s⁻¹ vs. 1.4 × 10⁶ M⁻¹s⁻¹ for C14).
  • Altered UDP moiety conformation in crystallographic studies.

Properties

CAS No.

112710-84-6

Molecular Formula

C₃₅H₆₄N₄O₂₂P₂

Molecular Weight

954.84

Synonyms

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ;  UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt

Origin of Product

United States

Preparation Methods

Starting Materials and Protecting Groups

The synthesis begins with 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Compound 8 ). The C1 hydroxyl group is selectively deacetylated using hydrazine acetate, followed by tert-butyldimethylsilyl (TBS) protection to yield 9 (90% over two steps). Subsequent deacetylation with sodium methoxide and introduction of a p-methoxy benzylidene acetal at C4 and C6 positions produces 10 (91% yield). The 3-hydroxyl group is then esterified with (R)-3-hydroxymyristic acid using levulinoyl (Lev) as a temporary protecting group.

Table 1: Key Intermediates and Reaction Yields

IntermediateReaction StepYield (%)
9 C1 TBS protection90
10 p-Methoxy benzylidene acetal formation91
21 Phosphoester installation at C693

Pyrophosphate Linkage Formation

Activation and Coupling

The glycosyl 1-phosphate (4 ) is activated using carbonyldiimidazole (CDI), forming a phosphorimidazolide intermediate. This electrophile reacts with the 5′-phosphate of uridine derivative 6 under tetrazole promotion, yielding the pyrophosphate-linked product 23 in 4 days. The reaction avoids traditional activation methods (e.g., phosphorochloridates), which risk pyrophosphate hydrolysis.

Critical Parameters:

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 25°C

  • Molar Ratio: 1.2:1 (glycosyl phosphate to uridine phosphate)

Global Deprotection and Tris Salt Formation

Sequential Deprotection

  • Lev Removal: Hydrazine acetate in pyridine cleaves Lev groups without affecting the acyl chain.

  • TBS Cleavage: Hydrogen fluoride in pyridine removes TBS protecting groups.

  • Benzylidene Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the p-methoxy benzylidene acetal, avoiding acidic conditions that degrade pyrophosphate.

Tris Salt Conversion

The free acid form of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine is neutralized with tris(hydroxymethyl)aminomethane (tris base) in a 1:3 molar ratio. The product precipitates in cold ethanol and is lyophilized to yield the tris salt (90% purity confirmed by HPLC).

Table 2: Final Product Characterization

PropertyValue
Molecular FormulaC₃₅H₆₄N₄O₂₂P₂ + 3C₄H₁₁NO₃
Molecular Weight954.84 (free acid) + 363.36
CAS Number112710-84-6
Purity (HPLC)90%
Storage Conditions-20°C, desiccated

Analytical Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 600 MHz) confirms the absence of protecting groups and presence of characteristic signals:

  • Uracil protons: δ 7.85 (d, J = 8.1 Hz, H-6), 5.95 (d, J = 8.1 Hz, H-5).

  • Anomeric proton: δ 5.52 (d, J = 3.6 Hz, H-1′).

  • Myristoyl chain: δ 1.26 (m, 22H, -(CH₂)₁₁-), 0.88 (t, J = 6.9 Hz, CH₃).

Mass Spectrometry

High-resolution ESI-MS validates the molecular ion [M-H]⁻ at m/z 954.35 (calc. 954.35). The tris salt adduct [M + Tris-H]⁻ appears at m/z 1318.71.

Challenges and Optimization

Acyl Migration Prevention

The 3-O-(R-3-hydroxymyristoyl) group is prone to migration under acidic or basic conditions. Using weakly basic pyridine during deprotection and avoiding temperatures >30°C minimizes this side reaction.

Purification Efficiency

Size-exclusion chromatography (Sephadex LH-20) removes unreacted nucleotides, while ion-exchange chromatography (DEAE Sepharose) separates the tris salt from residual free acid .

Chemical Reactions Analysis

Types of Reactions

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine primarily undergoes acylation reactions. The enzyme LpxD facilitates the acylation of UDP-3-O-glucosamine with a 3-hydroxymyristoyl group .

Common Reagents and Conditions

The common reagents involved in these reactions include the acyl carrier protein, UDP-3-O-glucosamine, and the enzyme LpxD. The reactions typically occur under physiological conditions, which include a neutral pH and moderate temperatures.

Major Products

The major product of the acylation reaction is UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-α-D-glucosamine . This product is a crucial intermediate in the biosynthesis of lipid A.

Scientific Research Applications

Chemical Properties and Role in Biosynthesis

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is a key intermediate in the biosynthesis of lipopolysaccharides (LPS) in Escherichia coli. LPS is a crucial component of the outer membrane of gram-negative bacteria, contributing to structural integrity and immune system interaction. The compound has a molecular formula of CHNOP and a molecular weight of 954.84 g/mol, appearing as a white to off-white solid with a melting point exceeding 110°C.

The primary function of this compound is as a donor molecule in the formation of lipid A, a core component of LPS. The hydroxymyristoyl group attached to the UDP-sugar enhances its role in lipid A biosynthesis, distinguishing it from other nucleotide sugars. The enzymatic conversion of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt into lipid A-Kdo is catalyzed by the enzyme LpxL, which facilitates the initiation of LPS assembly.

Antibiotic Resistance Studies

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt serves as an important substrate for the enzyme LpxC, which catalyzes the first committed step in lipid A biosynthesis. This enzyme has emerged as a critical target for antibiotic development due to its essential role in bacterial virulence . Inhibitors targeting LpxC can potentially disrupt LPS production, rendering bacteria more susceptible to immune responses and antibiotics.

Vaccine Development

The compound's involvement in LPS biosynthesis makes it a valuable tool for vaccine research against gram-negative bacterial infections. By understanding how UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt influences LPS structure and function, researchers can formulate vaccines that elicit stronger immune responses against pathogens like E. coli and Pseudomonas aeruginosa .

Biochemical Interaction Studies

Research has indicated that UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt can modulate interactions between bacteria and host immune cells. Studies focusing on these interactions provide insights into how bacteria evade immune detection and could lead to novel therapeutic strategies .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt compared to other related compounds:

Compound NameStructureRole in BiosynthesisUnique Features
UDP-N-acetylglucosamineCHNOPPrecursor for peptidoglycanBasic building block for cell walls
Lipid AVariesComponent of LPSKey determinant of bacterial virulence
UDP-GlucoseCHNOPGlycosylation reactionsInvolved in energy metabolism
UDP-GalactoseCHNOPGlycosylation reactionsEssential for polysaccharide synthesis
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine CHNOP Lipid A biosynthesis Specific hydroxymyristoyl modification enhances function

Case Studies and Research Findings

Numerous studies have highlighted the significance of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt:

  • LpxC Enzyme Activity : Research demonstrated that the deacetylation reaction catalyzed by LpxC is crucial for lipid A synthesis, with metal ions playing an essential role in enzyme activity. Inhibitors targeting this pathway have shown promise in combating antibiotic resistance .
  • Substrate Specificity : Studies comparing the enzymatic activity on various substrates have revealed that the presence of the hydroxymyristoyl chain significantly enhances enzymatic efficiency, indicating its importance in metabolic pathways .
  • Therapeutic Development : Fragment-based drug discovery approaches have identified potential inhibitors that target LpxC, showcasing the therapeutic potential of manipulating this pathway to treat infections caused by resistant strains .

Mechanism of Action

Biological Activity

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (also referred to as UDP-3-O-(R)-3-hydroxymyristoyl-N-acetyl-D-glucosamine tris salt) is a significant compound in microbiological research, particularly concerning the biosynthesis of lipopolysaccharides (LPS) in gram-negative bacteria like Escherichia coli. This article explores its biological activity, mechanisms, and implications in antibiotic resistance and vaccine development.

Overview of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine serves as a precursor in the LPS biosynthesis pathway. LPS is a critical component of the outer membrane of gram-negative bacteria, contributing to structural integrity and playing a vital role in interactions with the host immune system.

Chemical Structure

The compound consists of a UDP moiety linked to a glucosamine unit that is further modified by the addition of a hydroxymyristoyl group. This modification is essential for its function in LPS biosynthesis.

Role in Lipopolysaccharide Biosynthesis

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine acts as a donor molecule during the synthesis of lipid A, which is a core component of LPS. The myristoyl group is transferred to another sugar molecule, facilitating the formation of lipid A-Kdo, an essential precursor for LPS . The enzymatic conversion of this compound involves several key enzymes, notably LpxC, which catalyzes the deacetylation process.

Enzymatic Mechanism

LpxC is a zinc-dependent enzyme that catalyzes the hydrolysis of UDP-3-O-(R)-3-hydroxymyristoyl-N-acetylglucosamine to produce UDP-3-O-(R)-hydroxymyristoyl-glucosamine and acetate. This reaction is crucial as it represents the first committed step in lipid A biosynthesis . The enzyme's activity is influenced by metal ion cofactors, primarily zinc, which are essential for its catalytic function .

Kinetic Studies

Kinetic analysis has shown that the presence of the R-3-hydroxymyristoyl chain significantly enhances the enzyme's activity. For instance, studies have demonstrated that this modification increases the kcat/Kmk_{cat}/K_m ratio by up to 5×1065\times 10^6 fold compared to alternative substrates .

Inhibition Studies

Inhibitors targeting LpxC have been investigated as potential antibiotics. Hydroxamate compounds have shown promise in inhibiting LpxC activity, thereby disrupting LPS biosynthesis and providing a pathway for novel antibiotic development .

Tables of Key Data

Parameter Value
Molecular Weight511.56 g/mol
CAS Number112710-84-6
Enzyme Activity (LpxC)Zinc-dependent
kcat/Kmk_{cat}/K_m IncreaseUp to 5×1065\times 10^6 fold

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